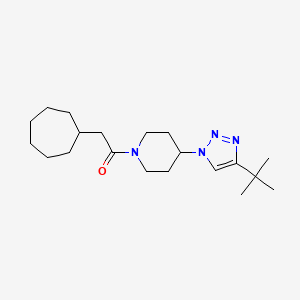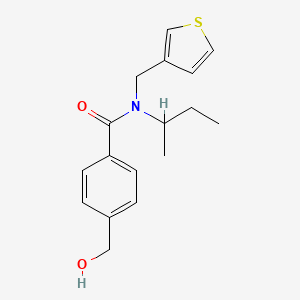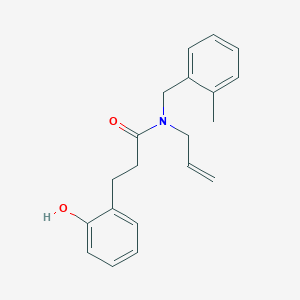
4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-1-(cycloheptylacetyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-1-(cycloheptylacetyl)piperidine, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of oncology research. It was developed by Takeda Pharmaceuticals and is currently in clinical trials for the treatment of lymphoma and other types of cancer.
Mecanismo De Acción
The mechanism of action of 4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-1-(cycloheptylacetyl)piperidine involves the inhibition of BTK, which is a key player in the B-cell receptor (BCR) signaling pathway. BCR signaling is essential for the survival and proliferation of B-cells, which are the cells that give rise to lymphoma and other types of cancer. By inhibiting BTK, this compound can disrupt BCR signaling and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor activity in preclinical studies. It can induce apoptosis in cancer cells and inhibit tumor growth in animal models of lymphoma and other types of cancer. This compound has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-1-(cycloheptylacetyl)piperidine is its high selectivity for BTK. This makes it a potentially safer and more effective alternative to other BTK inhibitors, which can have off-target effects and cause toxicity. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in clinical settings.
Direcciones Futuras
There are several future directions for the research on 4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-1-(cycloheptylacetyl)piperidine. One direction is to further investigate its potential use in combination with other anti-cancer agents, such as chemotherapy and immunotherapy. Another direction is to develop more potent and selective BTK inhibitors based on the structure of this compound. Finally, the clinical trials of this compound are ongoing, and the results of these trials will provide important information on its safety and efficacy in humans.
Conclusion
In conclusion, this compound is a promising small molecule inhibitor that has shown potent anti-tumor activity in preclinical studies. Its high selectivity for BTK makes it a potentially safer and more effective alternative to other BTK inhibitors. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential clinical applications.
Métodos De Síntesis
The synthesis of 4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-1-(cycloheptylacetyl)piperidine involves a multi-step process that starts with the reaction of tert-butyl azidoacetate with cycloheptylacetyl chloride to produce the intermediate compound. This intermediate compound is then reacted with piperidine to form the final product, this compound.
Aplicaciones Científicas De Investigación
4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-1-(cycloheptylacetyl)piperidine has been extensively studied for its potential use in the treatment of lymphoma and other types of cancer. It is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth.
Propiedades
IUPAC Name |
1-[4-(4-tert-butyltriazol-1-yl)piperidin-1-yl]-2-cycloheptylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4O/c1-20(2,3)18-15-24(22-21-18)17-10-12-23(13-11-17)19(25)14-16-8-6-4-5-7-9-16/h15-17H,4-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSDHWQNUIQHEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN(N=N1)C2CCN(CC2)C(=O)CC3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-acetyl-1H-indol-1-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]butanamide](/img/structure/B5906769.png)
![(2S)-2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-2-phenylethanol](/img/structure/B5906779.png)
amino]methyl}-3-methoxyphenol](/img/structure/B5906785.png)
![2-[2-methyl-3-({[1-(4-methylpyridin-2-yl)propyl]amino}methyl)-1H-indol-1-yl]acetamide](/img/structure/B5906792.png)
![(1,1-dimethyl-2-morpholin-4-ylethyl){[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amine](/img/structure/B5906810.png)
![N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-[4-(pyrimidin-2-yloxy)benzyl]ethanamine](/img/structure/B5906814.png)
![methyl 2-{[3-(2-methyl-1H-indol-1-yl)propanoyl]amino}-4-(methylthio)butanoate](/img/structure/B5906816.png)
![2-(2-ethoxyphenoxy)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]ethanamine](/img/structure/B5906821.png)
![N-[(3,5-dichloropyridin-4-yl)methyl]-3-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)propan-1-amine](/img/structure/B5906822.png)



![(2-furylmethyl){[2-(3-methylphenyl)pyrimidin-5-yl]methyl}(2-morpholin-4-ylethyl)amine](/img/structure/B5906849.png)
